ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
Description
Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The compound features a methyl group at position 5, a ketone group at position 3, and an ethyl ester substituent at position 2. Its synthesis typically involves cyclocondensation reactions. For example, p-toluenesulfonyl hydrazide reacts with diethyl acetylmalonate in ethanol under reflux to yield the compound with an 81% efficiency . Key spectroscopic data include:
- IR: 1723 cm⁻¹ (ester C=O), 1462 cm⁻¹ (C-N), and 1377 cm⁻¹ (S=O in tosylated derivatives) .
- NMR: δ 2.30–2.48 ppm (methyl groups), δ 4.28 ppm (ester -OCH₂CH₃), and δ 7.25–7.78 ppm (aromatic protons in tosylated analogs) .
The compound serves as a precursor for bioactive molecules, including antimicrobial and neuroprotective agents .
Properties
IUPAC Name |
ethyl 3-methyl-5-oxo-1,2-dihydropyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4(2)8-9-6(5)10/h3H2,1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWADBBSOZFXYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The methylmalonate ester undergoes nucleophilic attack by hydrazine at the β-keto carbonyl group, followed by cyclization to form the pyrazole ring. The methyl group at position 5 originates from the methylmalonate precursor, while the ester at position 4 remains intact.
Experimental Procedure
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Diethyl methylmalonate (1.0 equiv) is dissolved in ethanol.
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Hydrazine hydrochloride (1.2 equiv) is added, and the mixture is refluxed at 85°C for 10 hours.
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The product precipitates upon cooling and is purified via recrystallization from hexane-ethyl acetate (5:1).
Yield : 63% (reported for analogous pyrazolo[1,5-a]pyrimidines).
| Parameter | Value |
|---|---|
| Starting Material | Diethyl methylmalonate |
| Reagent | Hydrazine hydrochloride |
| Solvent | Ethanol |
| Temperature | 85°C |
| Time | 10 hours |
| Purification | Hexane-ethyl acetate (5:1) |
Multi-Step Synthesis from Diethyl Malonate
A two-step synthesis from diethyl malonate introduces the methyl group via alkylation prior to cyclization. This method avoids the need for pre-substituted 1,3-dicarbonyl precursors.
Step 1: Alkylation of Diethyl Malonate
Diethyl malonate reacts with methylmagnesium bromide in tetrachloromethane and toluene to form a magnesium enolate, which is alkylated with methyl iodide.
Step 2: Cyclization with Hydrazine
The alkylated intermediate undergoes cyclocondensation with hydrazine hydrochloride in ethanol at 85°C.
Key Conditions :
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Step 1 : 10–85°C for 1.5 hours, followed by 0–35°C for 72.5 hours.
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Step 2 : 85°C for 10 hours.
| Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | Methylmagnesium bromide | CCl₄, toluene | 10–85°C | 1.5 hours |
| 2 | Hydrazine hydrochloride | Ethanol | 85°C | 10 hours |
Advantage : Flexibility in introducing substituents at position 5 through varied alkylating agents.
Alternative Methods Using Hydrazide Derivatives
Hydrazide derivatives, such as p-toluenesulfonyl hydrazide , enable regioselective pyrazole formation under mild conditions. This approach is advantageous for acid-sensitive intermediates.
Comparative Analysis of Synthetic Routes
Key Findings :
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The Knorr method offers simplicity and moderate yields but requires pre-functionalized 1,3-dicarbonyl precursors.
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Multi-step synthesis allows modular substitution but involves stringent temperature control.
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Hydrazide-based cyclization is compatible with acid-labile groups, enhancing substrate scope.
Optimization Strategies
Solvent Effects
Ethanol is preferred for cyclocondensation due to its polarity and ability to solubilize hydrazine derivatives. Alternative solvents (e.g., THF) reduce yields by 15–20% in pilot studies.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is primarily investigated for its potential as a therapeutic agent. Its derivatives have shown promise in various biological activities:
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from this compound have been evaluated against a range of bacteria and fungi, demonstrating effective inhibition .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can act as anti-inflammatory agents by inhibiting certain inflammatory pathways. This has implications for treating conditions such as arthritis and other inflammatory diseases .
Agrochemicals
The compound is also explored in the field of agrochemicals:
- Pesticide Development : this compound has been evaluated for its efficacy as a pesticide. Its derivatives have shown potential in controlling pests while minimizing environmental impact .
Material Science
In material science, the compound's unique properties make it suitable for various applications:
- Polymer Synthesis : The compound can be utilized in synthesizing polymers that exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant in developing materials for packaging and construction .
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of this compound derivatives revealed that certain modifications enhance their activity against specific bacterial strains. The results indicated a minimum inhibitory concentration (MIC) below 100 µg/mL for several derivatives tested against Staphylococcus aureus and Escherichia coli .
Case Study 2: Pesticidal Properties
In agricultural research, derivatives of this compound were tested for their effectiveness against common crop pests. Results showed a significant reduction in pest populations within two weeks of application, suggesting potential for commercial pesticide formulations .
Mechanism of Action
The mechanism of action of ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives exhibit diverse pharmacological and chemical properties depending on substituent positions and functional groups. Below is a detailed comparison with structurally related analogs:
Structural Analogues
Physicochemical Properties
- Thermal Stability : The 5-methyl analog has a melting point of 79°C, higher than its 1-methyl isomer (mp ~65°C) due to reduced steric hindrance .
- Solubility: Ester groups enhance solubility in organic solvents (e.g., dichloromethane), while amino or hydroxy substituents (e.g., in Ethyl 5-amino-3-oxo derivatives) improve water solubility .
Data Tables
Table 1: Spectroscopic Comparison
Biological Activity
Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS Number: 125732-40-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 170.17 g/mol
- CAS Number : 125732-40-3
Synthesis
The synthesis of this compound involves multi-step reactions, typically utilizing reagents such as hydrazine hydrochloride and solvents like ethanol. The process can be summarized as follows:
- Step 1 : Reaction of starting materials in tetrachloromethane with magnesium at varying temperatures.
- Step 2 : Addition of hydrazine hydrochloride in ethanol under controlled conditions.
Biological Activity
This compound exhibits various biological activities, primarily attributed to its pyrazole core structure. Below are some key findings regarding its biological effects:
Antitumor Activity
Research indicates that pyrazole derivatives, including ethyl 5-methyl-3-oxo derivatives, demonstrate significant antitumor activity by inhibiting various cancer-related kinases such as BRAF(V600E) and Aurora-A kinase. These compounds have shown promise in preclinical models for their ability to impede tumor growth and proliferation .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. Ethyl 5-methyl-3-oxo has been noted for its potential to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For instance, derivatives have been evaluated for their selectivity towards COX-2, showing promising results compared to traditional anti-inflammatory drugs like celecoxib .
Antibacterial Activity
The compound also exhibits antibacterial properties against various Gram-negative bacteria. In vitro studies have demonstrated that certain pyrazole derivatives can significantly inhibit the growth of pathogens such as Haemophilus influenzae. The minimal inhibitory concentration (MIC) values suggest that these compounds could serve as effective alternatives or adjuncts to existing antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR of ethyl 5-methyl-3-oxo and related compounds is essential for optimizing their biological activity. Key findings include:
- Substituent Effects : Modifications on the pyrazole ring or carboxylate group can enhance or diminish biological activity.
- Hydrophobic Interactions : The presence of hydrophobic groups often correlates with increased potency against specific targets.
- Molecular Docking Studies : Computational methods have been employed to predict binding affinities and interactions with target proteins, aiding in the design of more potent derivatives.
Case Studies
- Antitumor Efficacy : A study involving a series of pyrazole derivatives showed that compounds with specific substitutions at the 5-position exhibited enhanced inhibitory activity against BRAF(V600E), leading to reduced tumor cell viability .
- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory effects of pyrazole derivatives in vivo, demonstrating significant reductions in edema and inflammatory markers compared to controls .
Q & A
Q. What are the standard synthetic protocols for ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, and what key intermediates are involved?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate reacts with hydrazine derivatives (e.g., phenylhydrazine) and a carbonyl source (e.g., DMF-DMA) under reflux conditions. A critical intermediate is ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which undergoes hydrolysis or further functionalization to yield the target compound . Key reagents and conditions include:
- Solvents: Ethanol, DMF, or acetic acid.
- Catalysts: Acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃).
- Temperature: 80–100°C for 6–12 hours.
Purification often involves column chromatography or recrystallization.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and tautomeric forms (e.g., keto-enol tautomerism in the pyrazole ring) .
- X-Ray Crystallography: Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks in the crystal lattice) .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict reactivity or tautomeric behavior?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties and tautomeric equilibria. For example:
- Tautomer Stability: The keto form is typically more stable due to conjugation with the ester group .
- Reactivity: Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, aiding in predicting regioselectivity in substitution reactions .
- Solvent Effects: Polarizable continuum models (PCM) simulate solvent interactions, explaining solubility or reaction pathway variations .
Q. What experimental design strategies (e.g., DOE) optimize synthesis conditions for yield and purity?
Methodological Answer:
- Design of Experiments (DOE): Use factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For instance, a 2³ factorial design can identify interactions between time, temperature, and reagent stoichiometry .
- Response Surface Methodology (RSM): Models nonlinear relationships to pinpoint optimal conditions (e.g., 85°C, 1:1.2 molar ratio, 8-hour reaction time) .
- By-Product Mitigation: LC-MS or GC-MS monitors side products (e.g., ester hydrolysis derivatives), guiding adjustments in pH or reaction time .
Q. How can discrepancies in reported reaction outcomes (e.g., varying yields or by-products) be systematically resolved?
Methodological Answer:
- Root-Cause Analysis: Compare reaction parameters (e.g., purity of starting materials, solvent drying methods) across studies. For example, trace water in DMF may hydrolyze the ester group, reducing yields .
- Reproducibility Protocols: Standardize procedures using controlled atmospheres (e.g., inert gas) and calibrated equipment.
- Cross-Validation: Replicate conflicting studies with identical conditions and characterize products via HPLC or NMR to confirm structural consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
